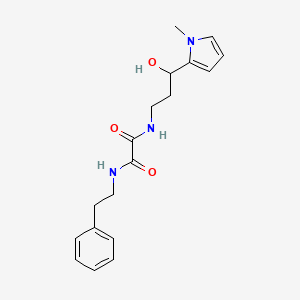![molecular formula C14H26N2O2 B2508744 (E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide CAS No. 2411337-25-0](/img/structure/B2508744.png)
(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is commonly known as DMABN, and it is a synthetic molecule that belongs to the class of amides. DMABN has a unique chemical structure that makes it a promising candidate for scientific research.
作用机制
DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that regulates the release of several neurotransmitters in the brain. DMABN binds to the receptor and prevents the influx of calcium ions, which reduces the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This mechanism of action makes DMABN a promising candidate for the treatment of several neurological disorders.
生化和生理效应
DMABN has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMABN inhibits the release of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. DMABN has also been shown to inhibit the growth of several cancer cell lines, indicating its potential as an anti-cancer agent. In vivo studies have shown that DMABN improves cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
DMABN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using various techniques. DMABN is also highly selective for the alpha7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, DMABN has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. DMABN also has a short half-life, which limits its duration of action in vivo.
未来方向
DMABN has great potential for future research. One of the future directions for DMABN is to develop more potent and selective analogs of DMABN that can be used as therapeutic agents for neurological disorders. Another future direction is to study the role of the alpha7 nicotinic acetylcholine receptor in various physiological and pathological processes using DMABN as a tool. DMABN can also be used as a starting point for the development of new drugs for various diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, DMABN is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which makes it a promising candidate for the treatment of several neurological disorders such as Alzheimer's disease, schizophrenia, and autism. DMABN has also been studied for its potential anti-inflammatory and anti-cancer properties. DMABN has several advantages for lab experiments, but it also has some limitations. Future research on DMABN can lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of DMABN involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing DMABN is through the reaction of (E)-4-(dimethylamino)but-2-enal with ethyl cyclopentanecarboxylate in the presence of a base. This reaction yields DMABN as a yellowish oil, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
科学研究应用
DMABN has shown great potential in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a promising target for the treatment of several neurological disorders such as Alzheimer's disease, schizophrenia, and autism. DMABN has also been studied for its potential anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-4-18-14(9-5-6-10-14)12-15-13(17)8-7-11-16(2)3/h7-8H,4-6,9-12H2,1-3H3,(H,15,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVGXBXIDSHBO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCCC1)CNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)
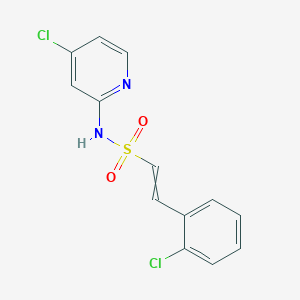
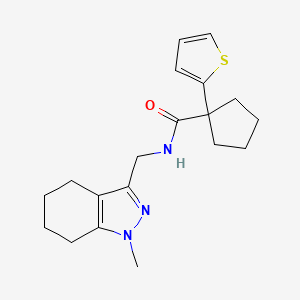
![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)
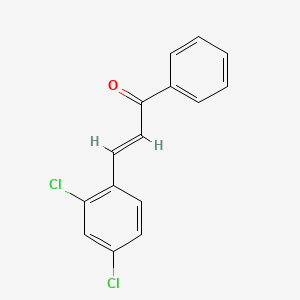
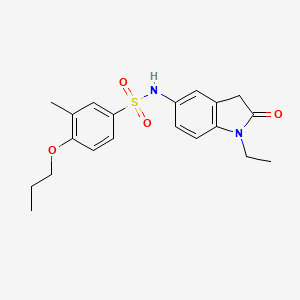
![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
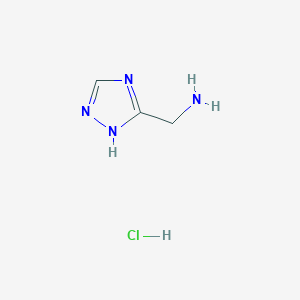
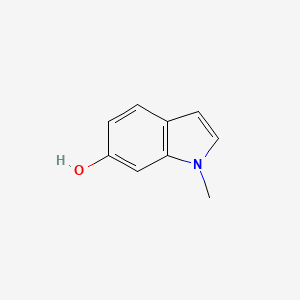
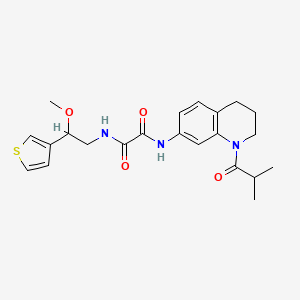
![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)
